molecular formula C22H12Cl2N4S B2915003 4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320417-49-0

4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No. B2915003
CAS RN: 320417-49-0
M. Wt: 435.33
InChI Key: ORDAIFYPOODSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C22H12Cl2N4S and its molecular weight is 435.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis and Molecular Docking

  • Spectroscopic Investigation : A comprehensive study utilizing FT-IR and FT-Raman spectroscopy analyzed the vibrational spectral properties of a similar compound, providing insights into its equilibrium geometry, vibrational wave numbers, and molecular stability through NBO analysis. This compound demonstrated potential as a chemotherapeutic agent, with molecular docking results suggesting inhibitory activity against specific targets, indicating its potential as an anti-diabetic compound (N. Z. Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

  • Crystal Structure Analysis : Research on novel 4-thiopyrimidine derivatives, including structural elucidation through NMR, IR, mass spectroscopy, and single-crystal X-ray diffraction, revealed their distinct conformation and hydrogen-bond interactions. Cytotoxic evaluations against various cell lines highlighted the influence of substituents on biological activity, providing a foundation for further drug development (Marcin Stolarczyk et al., 2018).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation : A study focused on synthesizing new pyrimidines and condensed pyrimidines, exploring their antimicrobial effectiveness. This research highlights the therapeutic potential of pyrimidine derivatives against bacterial infections, providing a pathway for new antimicrobial agents (Essam Abdelghani et al., 2017).

Conductance and Solvent Behavior

  • Conductance Study : An investigation into the conductance of a related compound in DMSO-water mixtures across different temperatures provided valuable data on molecular interactions and solvent properties. This research contributes to a deeper understanding of the compound's physicochemical characteristics (M. Gaware, 2021).

properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-chlorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N4S/c23-15-6-4-14(5-7-15)20-18(13-25)22(29-17-10-8-16(24)9-11-17)28-21(27-20)19-3-1-2-12-26-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDAIFYPOODSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=N2)SC3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.